molecular formula C12H9N3OS B2696913 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide CAS No. 1909316-26-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide

Cat. No.: B2696913
CAS No.: 1909316-26-2
M. Wt: 243.28
InChI Key: CPGXCOHEQRHTAR-UHFFFAOYSA-N
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Description

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a thiazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The molecule is built on a structure similar to other researched compounds, such as those with benzamide or carboxamide substitutions at the same position, indicating its potential as a key intermediate or pharmacophore for developing therapeutic agents . Research Applications and Value: The primary value of this compound lies in its use as a building block for the synthesis of more complex molecules. Researchers can utilize it to create libraries of compounds for high-throughput screening against various biological targets. Its structure, which includes a cyanophenyl group and a formamide moiety, makes it a versatile precursor for further chemical modifications. Thiazole-containing compounds are frequently investigated for a wide spectrum of activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents . Some thiazole derivatives are known to act as enzyme inhibitors or receptor modulators, and this compound could serve as a starting point for structure-activity relationship (SAR) studies in these areas . Handling and Safety: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling. Proper personal protective equipment, including lab coats, gloves, and safety goggles, should be worn. It is recommended to handle the compound in a well-ventilated environment, such as a fume hood .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGXCOHEQRHTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=NC(=CS1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide typically involves the reaction of 4-cyanophenylthiourea with appropriate reagents to form the thiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that thiazole derivatives exhibit promising anticancer activities. N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against different cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing thiazole rings can inhibit the growth of bacteria and fungi. The specific application of this compound in this area remains to be fully explored but holds potential as a new antimicrobial agent .

Organic Electronics

The electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron donor material can enhance the efficiency of solar cells by improving charge transport properties .

Case Study 1: Anticancer Activity Assessment

In a study investigating the anticancer properties of thiazole derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The results indicated that the thiazole moiety plays a crucial role in enhancing the anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited notable bactericidal effects, suggesting that this compound could be further explored as a lead compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Substituted Acetamide/Benzamide Derivatives

  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Substituents: 3-chloro-4-fluorophenyl, acetamide. Synthesis: Condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiosemicarbazide. Key Features: Chloro and fluoro groups enhance lipophilicity and metabolic stability . Bioactivity: Not explicitly reported, but similar acetamide derivatives show antimicrobial activity .
  • N-(4-Phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c)

    • Substituents: 4-chlorophenyl, benzamide.
    • Bioactivity: Potent anti-inflammatory activity (carrageenan-induced edema model) due to chlorine’s electron-withdrawing effects .
  • n-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide Substituents: 4-cyanophenyl, 4-ethoxyphenyl acetamide. Key Features: Ethoxy group improves solubility; cyanophenyl enhances target binding .

Aminothiazole Derivatives with Propanoic Acid Moieties

  • 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) Substituents: 4-cyanophenyl, propanoic acid. Bioactivity: Highest cytotoxic activity among tested compounds, attributed to the cyanophenyl group’s synergy with the propanoic acid chain .

Antioxidant Activity

  • This compound: Exhibits superior reducing power in FRAP assays compared to BHT (butylated hydroxytoluene), linked to the cyanophenyl group’s electron-deficient nature facilitating radical scavenging .
  • 4-Chlorophenyl and 4-Trifluoromethylphenyl analogs : Lower antioxidant activity due to reduced electron-withdrawing capacity .

Antimicrobial Activity

  • Compound 6d (4-cyanophenyl thiazole): Shows potent antibacterial activity against E. coli and B. subtilis (MIC: 4–64 µg/mL), outperforming fluorophenyl and trifluoromethylphenyl analogs .
  • N-(4-Phenylthiazol-2-yl) benzamides : Moderate activity against Gram-positive bacteria, influenced by benzamide’s bulkier structure .

Anti-inflammatory Activity

  • This compound: Not directly tested, but structural analogs like 5c (4-chlorobenzamide) show high potency (IC₅₀: ~10 µM) via COX-2 inhibition .

Key Findings

  • Cyanophenyl Advantage: The 4-cyanophenyl group in the target compound enhances antioxidant and antimicrobial activities compared to halogenated or alkylated analogs .
  • Formamide vs. Acetamide : The N-methylformamide group offers better metabolic stability than acetamide derivatives, as formamide is less prone to hydrolysis .
  • Synthetic Flexibility: Microwave-assisted synthesis (used in aminothiazole derivatives) reduces reaction time (<1 hour) compared to conventional methods (6–12 hours) .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide is a synthetic compound with the molecular formula C₁₂H₉N₃OS. It is characterized by the presence of a thiazole ring and a cyanophenyl group, making it a subject of interest in various biological and medicinal research contexts. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Weight : 243.29 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biochemical pathways, potentially acting as an enzyme inhibitor or receptor modulator.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring and substituents on the phenyl group can significantly influence cytotoxicity against various cancer cell lines.

CompoundIC₅₀ (µM)Target Cell Line
This compoundTBDTBD
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

These compounds demonstrated significant growth inhibition in cell lines such as HT29 and Jurkat, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The selectivity of this compound for PI3K-C2α over other isoforms has been highlighted in structure–activity relationship studies .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of various thiazole derivatives, this compound exhibited notable activity against several cancer cell lines, supporting its potential as a lead compound for further development.
  • SAR Analysis : Research focusing on the thiazole moiety revealed that specific substitutions could enhance the compound's efficacy. For example, modifications that increase electron density on the phenyl ring were correlated with improved antitumor activity .

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions starting with the condensation of 4-cyanophenylthioamide with α-bromo ketones to form the thiazole core. Subsequent N-methylation and formamide introduction are critical steps. Key parameters include:

  • Temperature : 60–80°C for cyclization to avoid side products .
  • Catalysts : Use of mild bases (e.g., NaHCO₃) to minimize hydrolysis of the cyanophenyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    Optimization strategy : Employ a Design of Experiments (DoE) approach to vary temperature, catalyst loading, and solvent ratios. Monitor purity via HPLC and yield gravimetrically .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .
    • NMR : Confirm the presence of the cyanophenyl group via aromatic proton signals at δ 7.8–8.2 ppm and the thiazole C-H signal at δ 7.5 ppm .
    • Mass spectrometry : Exact mass [M+H]+ should match theoretical m/z (e.g., 298.08 for C₁₃H₁₀N₄OS) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational methods validate these interactions?

Molecular docking studies using AutoDock Vina or Schrödinger Suite predict binding modes to enzymes like EGFR or MAPK. Key findings:

Target Protein Binding Affinity (kcal/mol) Key Interactions
EGFR Kinase-9.2H-bond with Met793, π-π stacking with cyanophenyl
Cytochrome P450-7.8Hydrophobic interactions with heme group
Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Conflicting solubility reports (e.g., 0.5 mg/mL in water vs. 12 mg/mL in DMSO) arise from:

  • pH dependency : The compound’s amide group ionizes at pH < 3, enhancing aqueous solubility .
  • Co-solvent effects : Use hydrotropic agents (e.g., PEG-400) to improve solubility without altering bioactivity .
    Methodology :

Perform equilibrium solubility studies across pH 1–10.

Use PAMPA assays to measure passive permeability and identify absorption bottlenecks .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Core modifications :
    • Replace the cyanophenyl group with halogenated analogs to enhance lipophilicity (e.g., Cl or Br substitution) .
    • Introduce electron-withdrawing groups on the thiazole ring to improve metabolic stability .
  • Functional assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) and measure apoptosis via flow cytometry .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final formamide coupling step?

  • Issue : Competing side reactions (e.g., over-methylation or hydrolysis).
  • Solutions :
    • Use a protecting group (e.g., Boc) for the thiazole nitrogen during methylation .
    • Optimize reaction time (≤4 hrs) and employ low-temperature (−20°C) conditions to stabilize intermediates .

Q. What advanced techniques resolve crystallographic ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Refine data using SHELXL (R-factor < 0.05) to confirm bond angles and torsion .
  • Electron density maps : Analyze residual density to detect disordered solvent molecules or counterions .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles differ significantly?

  • In vitro limitations : Lack of metabolic activation (e.g., CYP450-mediated bioactivation generates toxic intermediates).
  • Resolution :
    • Conduct Ames tests with S9 liver microsomes to assess mutagenicity .
    • Use zebrafish models to evaluate acute toxicity (LC₅₀) and hepatotoxicity .

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